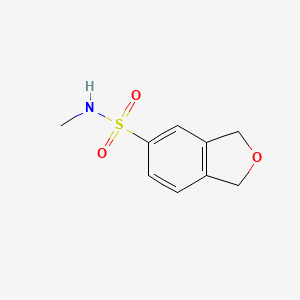

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide

CAS No.:

Cat. No.: VC17801953

Molecular Formula: C9H11NO3S

Molecular Weight: 213.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO3S |

|---|---|

| Molecular Weight | 213.26 g/mol |

| IUPAC Name | N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide |

| Standard InChI | InChI=1S/C9H11NO3S/c1-10-14(11,12)9-3-2-7-5-13-6-8(7)4-9/h2-4,10H,5-6H2,1H3 |

| Standard InChI Key | JHZWZIBCWNPZLO-UHFFFAOYSA-N |

| Canonical SMILES | CNS(=O)(=O)C1=CC2=C(COC2)C=C1 |

Introduction

Chemical Structure and Physicochemical Properties

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (molecular formula: CHNOS, molecular weight: 213.25 g/mol) consists of a dihydrobenzofuran ring system fused with a sulfonamide group at position 5 and a methyl group at position 2. The dihydrobenzofuran scaffold introduces partial saturation, reducing aromaticity compared to fully unsaturated benzofurans, which may influence its electronic properties and metabolic stability .

Structural Analysis

-

Core scaffold: The 1,3-dihydrobenzofuran ring system comprises a benzene ring fused to a partially saturated furan moiety, with two adjacent hydrogen atoms at positions 1 and 3 .

-

Substituents:

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 213.25 g/mol |

| Hydrogen Bond Donors | 2 (NH group) |

| Hydrogen Bond Acceptors | 4 (SO, O, NH) |

| LogP (Predicted) | 1.2–1.8 |

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide typically involves:

-

Formation of the dihydrobenzofuran core: Cyclization of 2-allylphenol derivatives under acidic conditions generates the 1,3-dihydrobenzofuran skeleton .

-

Sulfonylation: Introduction of the sulfonamide group at C-5 via reaction with sulfonic acid derivatives, such as chlorosulfonic acid, followed by amidation with methylamine .

-

N-Methylation: Quaternization of the amine group using methyl iodide or dimethyl sulfate .

Key Reaction Steps:

-

Cyclization:

-

Sulfonation:

-

Amidation and Methylation:

Structural Analogues and Modifications

Modifications to the core structure have been explored to enhance pharmacological activity:

-

C-5 substituents: Replacement of sulfonamide with sulfonimide groups (e.g., in IE58911B1) improves diuretic activity .

-

N-Alkylation: Larger alkyl groups (e.g., ethyl, propyl) at N-2 reduce metabolic clearance but may decrease solubility .

Pharmacological Activities

Table 2: Anticancer Activity of Benzofuran Sulfonamides

| Compound | Target | IC/MIC | Model System |

|---|---|---|---|

| 7q | HIF-1α | 12.5 ± 0.7 μM | MCF-7 cells |

| MCC1019 | PLK1/AKT | 3.2 μM (MTB) | A549 cells |

| N-Methyl derivative | Hypothesized | Pending | Not tested |

Antimicrobial Activity

Benzofuran derivatives with sulfonamide groups show broad-spectrum antimicrobial effects. For example, 3-methanone-6-substituted-benzofurans exhibited MIC values of 0.78–3.12 μg/mL against E. coli and MRSA . The sulfonamide group’s ability to disrupt bacterial DNA gyrase (as seen in Mycobacterium tuberculosis) suggests potential utility for the N-methyl derivative .

Structure–Activity Relationship (SAR)

Critical structural features influencing activity include:

-

Sulfonamide position: C-5 substitution maximizes interaction with target proteins (e.g., HIF-1α) .

-

N-Alkylation: Methyl groups balance lipophilicity and solubility, optimizing bioavailability .

-

Dihydrobenzofuran core: Partial saturation reduces oxidative metabolism, enhancing plasma half-life compared to benzofuran .

Figure 1: SAR of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide

Future Directions and Challenges

-

In vivo studies: Current data rely on structural analogs; rigorous testing of the N-methyl derivative is needed.

-

Target identification: Proteomic studies could elucidate binding partners in cancer and microbial pathways.

-

Optimization: Introducing electron-withdrawing groups (e.g., -Cl, -CF) may enhance potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume